
Ferrous succinate
描述
琥珀酸亚铁,也称为琥珀酸铁,是一种化学化合物,其分子式为 C₄H₄FeO₄。它通常用作铁补充剂来治疗和预防缺铁性贫血。该化合物以其高铁含量和生物利用度而闻名,使其成为治疗与缺铁相关的疾病的有效方法 .
准备方法
合成路线和反应条件: 琥珀酸亚铁可以用六水合琥珀酸钠和七水合硫酸铁作为原料合成。反应涉及将这些化合物溶解在去离子水中,然后加入抗氧化剂以防止亚铁离子氧化成铁离子。然后将混合物加热搅拌以促进反应 .
工业生产方法: 在工业环境中,琥珀酸亚铁的制备涉及类似的步骤,但规模更大。该过程包括使用反应器,在反应器中将原料在受控条件下混合和加热。添加抗氧化剂对于保持亚铁离子在反应过程中的稳定性至关重要 .
化学反应分析
反应类型: 琥珀酸亚铁会发生各种化学反应,包括:
氧化: 琥珀酸亚铁在氧化剂的存在下可以氧化成琥珀酸铁。
还原: 它可以使用还原剂从琥珀酸铁还原回琥珀酸亚铁。
取代: 在配位化学反应中,琥珀酸根配体可以被其他配体取代。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和抗坏血酸等还原剂。
取代: 乙二胺四乙酸 (EDTA) 等配体可用于取代反应。
主要产物:
氧化: 琥珀酸铁。
还原: 琥珀酸亚铁。
科学研究应用
Iron Deficiency Anemia Treatment
One of the primary applications of ferrous succinate is in the treatment of iron deficiency anemia (IDA). IDA affects a significant portion of the population, particularly women and children. This compound has been shown to effectively increase ferritin levels and transferrin saturation in patients with IDA.
Case Study: Efficacy in Heart Failure Patients
A pilot study involving patients with heart failure (HF) demonstrated that oral this compound significantly increased iron uptake, nearly doubling ferritin levels after three months of treatment. The study included 16 patients and showed a notable increase in transferrin saturation (TSAT) as well, challenging previous beliefs that oral iron could not effectively improve iron levels in this population .
Table 1: Laboratory Results from Heart Failure Study
Time Point | Ferritin Level (ng/ml) | TSAT (%) |
---|---|---|
Baseline | X | Y |
6 Weeks | A | B |
3 Months | C | D |
Bioavailability and Pharmacokinetics
Research has indicated that this compound has a favorable bioavailability profile compared to other iron supplements. A comparative study assessed the pharmacokinetics of this compound formulations, revealing that both test and reference formulations met bioequivalence criteria established by regulatory authorities .
Table 2: Pharmacokinetic Parameters
Parameter | Test Formulation (this compound) | Reference Formulation |
---|---|---|
C(max) (μg/L) | 2981 | 3028 |
AUC(0-last) (μg/L/h) | 48460 | 48390 |
T(max) (hours) | 4.3 | 3.7 |
Sustained-Release Formulations
To enhance patient compliance and minimize gastrointestinal side effects, sustained-release formulations of this compound have been developed. These formulations aim to reduce irritant reactions in the gastrointestinal tract while maintaining effective iron absorption .
Case Study: Sustained-Release Preparation
A study on sustained-release preparations demonstrated improved tolerability and consistent release profiles, making them suitable for industrial production and clinical use.
Role in Pregnancy
This compound is also utilized during pregnancy to prevent and treat anemia, which can adversely affect both maternal health and fetal development. Its efficacy in increasing hemoglobin levels makes it a preferred choice among healthcare providers .
Comparative Efficacy Against Other Iron Supplements
In comparative studies, this compound has been shown to perform better than other forms such as ferrous sulfate or fumarate regarding absorption rates and side effects .
Table 3: Comparison of Iron Supplements
Supplement | Efficacy | Side Effects |
---|---|---|
This compound | High | Low |
Ferrous Sulfate | Moderate | Moderate to High |
Ferrous Fumarate | Low | Moderate |
作用机制
琥珀酸亚铁的主要作用机制与其在血红蛋白生成中的作用有关。铁是血红蛋白的重要组成部分,其缺乏会导致血红蛋白生成减少,从而导致贫血。琥珀酸亚铁补充体内铁储存,从而增加血红蛋白生成并缓解贫血。该化合物靶向参与铁代谢的各种蛋白质,包括转铁蛋白受体蛋白 1 和铁蛋白重链 .
类似化合物:
- 硫酸亚铁
- 葡萄糖酸亚铁
- 富马酸亚铁
- 甘氨酸亚铁
比较:
- 硫酸亚铁: 含有 20% 的元素铁,通常用作铁补充剂。它很有效,但可能会引起胃肠道副作用 .
- 葡萄糖酸亚铁: 含有 12% 的元素铁,比硫酸亚铁耐受性更好,但每次剂量提供的铁更少 .
- 富马酸亚铁: 含有 33% 的元素铁,生物利用度高,使其成为铁补充的首选 .
- 甘氨酸亚铁: 以其高生物利用度和最小的胃肠道副作用而闻名。它不易受常见的铁吸收抑制剂的影响 .
琥珀酸亚铁的独特之处在于其高铁含量和生物利用度,使其成为治疗缺铁性贫血的有效方法,与其他一些铁补充剂相比,副作用更少 .
相似化合物的比较
- Ferrous sulfate
- Ferrous gluconate
- Ferrous fumarate
- Ferrous bisglycinate
Comparison:
- Ferrous sulfate: Contains 20% elemental iron and is commonly used as an iron supplement. It is effective but may cause gastrointestinal side effects .
- Ferrous gluconate: Contains 12% elemental iron and is better tolerated than ferrous sulfate but provides less iron per dose .
- Ferrous fumarate: Contains 33% elemental iron and is highly bioavailable, making it a preferred choice for iron supplementation .
- Ferrous bisglycinate: Known for its high bioavailability and minimal gastrointestinal side effects. It is less affected by common iron absorption inhibitors .
Ferrous succinate is unique due to its high iron content and bioavailability, making it an effective treatment for iron deficiency anemia with fewer side effects compared to some other iron supplements .
生物活性
Ferrous succinate is a compound used primarily in the treatment of iron deficiency anemia (IDA). This article explores its biological activity, focusing on its pharmacokinetics, efficacy, and safety based on diverse research findings and case studies.
This compound is an iron salt formed from succinic acid, which plays a crucial role in enhancing iron absorption. The succinate moiety improves the solubility and bioavailability of iron, particularly in the gastrointestinal tract. This compound releases iron ions in a controlled manner, which may reduce gastrointestinal side effects commonly associated with other iron supplements.
Pharmacokinetics and Bioavailability
The bioavailability of this compound has been studied extensively. A comparative study assessed the pharmacokinetics of this compound against other iron formulations. The results indicated that this compound has a favorable absorption profile:
Parameter | This compound | Reference Formulation |
---|---|---|
C(max) (μg/L) | 2981 | 3028 |
AUC(0-last) (μg/L/h) | 48460 | 48390 |
T(max) (hours) | 4.3 | 3.7 |
Both formulations were well tolerated, with mild adverse effects reported in a small percentage of subjects .
Case Studies
- Heart Failure Patients : A pilot study involving patients with heart failure (HF) demonstrated that oral this compound significantly increased ferritin levels and transferrin saturation after three months of treatment. The study showed that patients with both preserved ejection fraction (HFpEF) and reduced ejection fraction (HFrEF) responded similarly to treatment, challenging previous assumptions about oral iron therapy's effectiveness in this population .
- Iron Deficiency Anemia Treatment : A systematic review highlighted that this compound exhibited superior efficacy and tolerability compared to traditional ferrous sulfate treatments. Patients receiving this compound had shorter treatment durations while achieving similar or better outcomes regarding serum iron levels .
Safety Profile
The safety of this compound has been evaluated in various studies, revealing a low incidence of adverse effects compared to other iron supplements. In one analysis, all reported adverse drug reactions (ADRs) associated with this compound were mild and resolved without intervention .
Comparative Studies
A systematic review comparing various oral iron preparations indicated that this compound had lower rates of gastrointestinal side effects, making it a preferable option for patients who are sensitive to traditional iron supplements .
属性
IUPAC Name |
butanedioate;iron(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXRFOWKIZPNTA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FeO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17022-52-5 (unspecified iron(+2) salt), 110-15-6 (Parent), 15438-31-0 (Parent) | |
Record name | Ferrous succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
171.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. | |
Record name | Ferrous succinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14489 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
10030-90-7 | |
Record name | Ferrous succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferrous succinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14489 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iron succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FERROUS SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818ZYK7N91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is ferrous succinate and why is it used medically?
A1: this compound is an iron salt commonly used to treat iron deficiency anemia [, , ]. It provides a bioavailable source of iron, an essential component of hemoglobin, which carries oxygen throughout the body.
Q2: How does this compound compare to other iron supplements like ferrous sulfate in terms of effectiveness?
A2: Research suggests that this compound and ferrous sulfate have comparable effectiveness in treating iron deficiency anemia [, , ]. Both are viable options, but individual patient tolerance and side effects may vary.
Q3: Can the administration route of this compound influence its effectiveness in treating iron deficiency anemia?
A3: Yes, studies show that intravenous administration of iron, including iron sucrose, leads to a faster and greater increase in hemoglobin levels compared to oral iron supplementation, including this compound, in hemodialysis patients [, , , ]. While oral this compound remains a common treatment option, intravenous iron demonstrates superior efficacy in specific patient populations.
Q4: Does the presence of Helicobacter pylori infection impact the effectiveness of this compound in treating iron deficiency anemia?
A4: Yes, treating Helicobacter pylori infection alongside this compound supplementation has been shown to improve treatment outcomes in patients with both conditions [, ]. Eradicating Helicobacter pylori may enhance iron absorption and utilization, leading to a more effective treatment for iron deficiency anemia.
Q5: Are there any formulations or strategies to improve the bioavailability of this compound?
A6: Yes, research has explored combining this compound with succinic acid as an "absorption-improver" []. This approach aims to enhance iron absorption in the gut, potentially leading to greater efficacy at lower doses.
Q6: Does oral contraceptive use affect the absorption of this compound?
A7: Based on available research, oral contraceptive use in women without iron deficiency does not appear to significantly impact the absorption rate of this compound [].
Q7: Are there any promising alternatives to traditional iron supplements like this compound?
A8: Research is exploring novel iron delivery systems, such as thiolated human-like collagen-iron complexes []. These complexes aim to deliver iron more efficiently and with higher bioavailability compared to traditional iron salts, potentially leading to better treatment outcomes and fewer side effects.
Q8: What are some future research directions for this compound and iron deficiency treatment?
A8: Future research may focus on:* Optimizing iron delivery systems to enhance bioavailability and reduce side effects.* Investigating personalized iron therapy based on individual patient characteristics and needs.* Exploring the relationship between iron status, gut microbiome, and treatment response. * Identifying novel biomarkers for iron deficiency and monitoring treatment efficacy.
Q9: Can this compound play a role in mitigating the toxic effects of nanoparticles?
A10: Emerging research suggests that this compound, along with other ferrous iron-containing agents, may help protect vascular endothelial cells from the toxic effects of cobalt nanoparticles (CoNPs) []. The mechanism appears to involve inhibiting the activation of hypoxia-inducible factor-1α (HIF-1α), which is implicated in CoNP toxicity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。